Scirpusin A

α-Glucosidase Inhibition Antidiabetic Enzyme Kinetics

Standard resveratrol or ε-viniferin fails to replicate Scirpusin A's non-competitive enzyme inhibition or selective ¹O₂ quenching, risking experimental misinterpretation. - **α-Glucosidase assay**: Non-competitive mechanism (IC50 <21.4 µM) vs. acarbose (IC50 1470 µM). - **HIV-1 SAR**: Activity cliff reference (IC50 = 4.77 µM) vs. Scirpusin B (1.33 µM). - **Oxidative stress**: Selective singlet oxygen probe; negligible •OH/O₂•⁻ scavenging. - **In vivo efficacy**: Her2/CT26 colorectal tumor inhibition via autophagy/apoptosis. Available from BenchChem with verified purity and global delivery.

Molecular Formula C28H22O7
Molecular Weight 470.5 g/mol
Cat. No. B15565513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScirpusin A
Molecular FormulaC28H22O7
Molecular Weight470.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H22O7/c29-19-6-2-15(3-7-19)1-4-16-9-22(32)14-25-26(16)27(18-10-20(30)13-21(31)11-18)28(35-25)17-5-8-23(33)24(34)12-17/h1-14,27-34H/b4-1+/t27-,28+/m0/s1
InChIKeyVJVQHVVOEFJLIO-BQYFGGCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scirpusin A Overview & Differentiation


Scirpusin A is a naturally occurring hydroxystilbene dimer first isolated from the rhizomes of Scirpus fluviatilis [1]. It belongs to the stilbenoid class of polyphenols, which are characterized by a C6-C2-C6 skeleton. Scirpusin A is an analogue of trans-ε-viniferin, differing only in the number of hydroxyl groups, and a heterodimer of trans-resveratrol [2]. It has been isolated from various plant sources, including the legume Caragana rosea, Xinjiang wine grapes, and the rhizomes of Cyperus rotundus, and is used in research for its anti-HIV, anti-obesity, and anti-inflammatory potential [3].

1 Oligostilbenoid dimer scaffold with dihydrobenzofuran core; suitable for polyphenol SAR and target-engagement studies
2 3′-hydroxylated derivative of trans-ε-viniferin; enables comparison of hydroxylation-dependent bioactivity in antiviral and metabolic enzyme assays
3 Non-competitive α-glucosidase inhibitor tool; distinct allosteric mechanism vs. active-site clinical reference compound

Scirpusin A Substitution Limitations


Scirpusin A cannot be interchanged with its monomeric precursor, resveratrol, or its close analogue, ε-viniferin, due to significant, quantifiable differences in potency and selectivity across multiple biological targets. While resveratrol is a widely studied antioxidant, Scirpusin A demonstrates superior α-glucosidase inhibition, with an IC50 of 0.0083 mM, compared to 0.0239 mM for resveratrol [1]. Furthermore, Scirpusin A exhibits a distinct selectivity profile, acting as a highly specific singlet oxygen quencher with an extremely high rate constant (k(a) = 4.68 × 10⁹ L mol⁻¹ s⁻¹), a property not shared by all stilbenoids [2]. These specific quantitative differences underscore that Scirpusin A is a unique tool for studying particular pathways, including postprandial glucose management and singlet oxygen-mediated DNA damage, where substituting a generic analogue would yield different, and potentially misleading, experimental outcomes.

! Resveratrol (monomer): Lacks dimeric structure; binding sites and mechanism (competitive vs. non-competitive) may not transfer.
! trans-ε-Viniferin: Missing 3′-OH group; reported antioxidant selectivity and enzyme inhibition profiles can differ, altering assay outcomes.
! Scirpusin B: Different hydroxylation pattern; antiviral potency and radical-scavenging rank are not interchangeable — activity cliffs exist across dimer series.

Scirpusin A Quantitative Comparison Evidence


Anti-HIV-1 Activity: Scirpusin A vs. Scirpusin B

Scirpusin A is a more potent inhibitor of the α-glucosidase enzyme (EC 3.2.1.20) than its commonly used comparator, resveratrol, but less potent than its structural isomer, Scirpusin B. This provides a clear rank-order of potency for experimental design. Scirpusin A exhibits an IC50 of 0.0083 mM, which is significantly lower than the IC50 of 0.0239 mM for resveratrol. In contrast, Scirpusin C is even more potent with an IC50 of 0.0049 mM under identical conditions [1]. This data allows researchers to select the appropriate stilbenoid based on the desired level of α-glucosidase inhibition.

Anti-HIV-1 (Scirpusin A vs B)
Head-to-head
IC50: 4.77 µM (A) vs 1.33 µM (B) — 3.6-fold difference in TZM-bl/HIV-1 IIIB assay
Defines activity cliff for antiviral SAR; supports compound differentiation in HIV replication studies.
Verify in relevant strain and cell context; single laboratory-adapted strain.
α-Glucosidase Inhibition Antidiabetic Enzyme Kinetics

Antioxidant Capacity Ranking of Scirpusin Dimers

In a direct comparative study, Scirpusin A and Scirpusin B were evaluated for their ability to inhibit HIV-1 infection in TZM-bl cells. The study used a laboratory-adapted HIV-1 strain IIIB. Scirpusin A demonstrated antiviral activity with an IC50 of 4.77 μmol/L. Its close analogue, Scirpusin B, was found to be more potent, with an IC50 of 1.33 μmol/L [1]. This data provides a clear quantitative distinction between the two compounds for researchers focusing on HIV-1 replication.

Antioxidant Rank Order
Reported rank
Scirpusin B > Scirpusin C ≈ Scirpusin A (DFT-based radical scavenging)
Scirpusin A exhibits lower broad radical quenching; preferred when singlet-oxygen selectivity is required.
Computational mechanistic study; in vitro validation recommended.
HIV-1 Inhibition Antiviral Infectious Disease

Non-Competitive α-Glucosidase Inhibition vs. Acarbose

Scirpusin A exhibits a highly selective antioxidant profile. It is an extremely effective quencher of singlet oxygen (¹O₂), as demonstrated by a high bimolecular rate constant (k(a) = 4.68 × 10⁹ L mol⁻¹ s⁻¹) and a low IC50 of 17 μmol/L for inhibiting ¹O₂ generation [1]. In stark contrast, its activity against other reactive oxygen species (ROS) like superoxide anion (O₂•⁻) and hydroxyl radical (•OH) is minimal, with inhibition rates of only 28.83% and 19.5% respectively, even at a very high concentration of 1400 μmol/L [1]. This selective activity is distinct from broad-spectrum antioxidants like resveratrol, which may have different ROS scavenging profiles [2].

α-Glucosidase vs Acarbose
Mechanism context
Non-competitive inhibition; IC50 range 1.18–21.4 µM (acarbose: 1470 µM)
Allosteric probe tool; enables studies of non-active-site enzyme regulation distinct from clinical comparator.
Class-level stilbenoid data; confirm in target enzyme assay.
Singlet Oxygen Quenching DNA Damage Protection Antioxidant Mechanism

Xanthine Oxidase Inhibition: Scirpusin A vs. Piceatannol & Scirpusin B

Scirpusin A inhibits the enzyme xanthine oxidase (XO), which is a key target for managing hyperuricemia and gout. A direct comparison of the inhibitory constants (Ki) for compounds isolated from Scirpus californicus shows a clear potency hierarchy. Scirpusin A has a Ki of 6 × 10⁻⁴ M. This is 1.2-fold less potent than piceatannol (Ki = 1.1 × 10⁻⁴ M) and 12-fold less potent than Scirpusin B (Ki = 5 × 10⁻⁵ M) [1]. All three compounds were found to be mixed-type inhibitors [1].

Xanthine Oxidase Ki
Head-to-head
Ki = 6×10⁻⁴ M (A) vs 5×10⁻⁵ M (Scirpusin B) — 12-fold weaker inhibition
Moderate-affinity XO inhibitor scaffold; suitable for SAR optimization studies within dimer series.
Mixed-type kinetics; verify relative affinity in your assay system.
Xanthine Oxidase Inhibition Gout Hyperuricemia

In Vivo Colorectal Tumor Growth Inhibition

Trans-Scirpusin A (TSA) has demonstrated significant in vivo antitumor effects in a mouse model of colorectal cancer. In Her2/CT26 tumor-bearing mice, TSA monotherapy inhibited tumor growth. Crucially, the study demonstrated a synergistic effect: the combination of docetaxel and TSA inhibited tumor growth to a greater extent than docetaxel alone [1]. This in vivo evidence of combination therapy potential is a key differentiator from many other stilbenoids for which only in vitro data are available. The study also provided mechanistic insights, showing TSA induces autophagy and apoptosis in cancer cells and modulates the tumor microenvironment by reducing regulatory T cells and MDSCs [1].

In Vivo Colorectal Model
Model context
Reported inhibition of Her2/CT26 tumor growth in syngeneic mice; autophagy/apoptosis induction observed
Provides in vivo model-response evidence; supports further colorectal cancer model validation.
Single model, no comparator compound; verify in independent cohorts.
Colorectal Cancer Combination Therapy In Vivo Efficacy

Scirpusin A Validated Application Scenarios


HIV-1 Structure-Activity Relationship Studies

Scirpusin A is uniquely suited for studies on the biological consequences of singlet oxygen (¹O₂) exposure. Its high rate constant for ¹O₂ quenching (4.68 × 10⁹ L mol⁻¹ s⁻¹) and low IC50 (17 μmol/L) combined with its weak activity against other ROS (e.g., 19.5% inhibition of •OH at 1400 μmol/L) make it a selective chemical probe [1]. Researchers can use Scirpusin A to dissect the specific contribution of ¹O₂ in models of UV-induced skin damage, photodynamic therapy, or age-related macular degeneration, without confounding effects from broad-spectrum antioxidant activity. Its ability to protect against ¹O₂-induced pBR322 DNA damage further supports its use in genotoxicity studies [1].

Non-Competitive α-Glucosidase Inhibition in Diabetes Research

The quantitative potency hierarchy established for stilbenoids against α-glucosidase—with Scirpusin C (IC50 = 0.0049 mM) > Scirpusin A (IC50 = 0.0083 mM) > Resveratrol (IC50 = 0.0239 mM) under identical conditions [1]—provides a robust dataset for medicinal chemistry and SAR analysis. Scirpusin A, as the intermediate potency compound, serves as a key comparator. By studying the structural differences between Scirpusin A, Scirpusin B, and resveratrol, researchers can map the functional groups responsible for enhanced enzyme binding and inhibition, guiding the rational design of more potent antidiabetic candidates. Scirpusin A's defined IC50 makes it an ideal reference compound for screening novel α-glucosidase inhibitors [2].

Selective Singlet Oxygen Quenching Studies

For translational oncology studies, Scirpusin A (TSA) offers a validated in vivo tool for investigating combination therapies. The finding that TSA enhances the antitumor effect of docetaxel in a Her2/CT26 mouse model provides a strong rationale for its procurement [1]. Researchers can utilize TSA to explore mechanisms of overcoming chemoresistance or modulating the tumor immune microenvironment, as it has been shown to reduce immunosuppressive regulatory T cells and MDSCs [1]. This positions Scirpusin A as a more advanced research candidate compared to stilbenoids with only in vitro cytotoxicity data.

In Vivo Colorectal Cancer Model Validation

Scirpusin A is an established marker compound for the standardization of botanical extracts used in functional foods and nutraceuticals targeting metabolic health. Patents disclose methods for preparing compositions from Cyperus rotundus rhizomes standardized to contain a specific percentage (e.g., 5%) of total stilbenes, including Scirpusin A and Scirpusin B, for managing obesity and hypercholesterolemia [2]. Furthermore, validated HPLC analytical methods have been developed using resveratrol and trans-scirpusin A as marker compounds to ensure the quality and consistency of raw materials [3]. This creates a demand for high-purity Scirpusin A as an analytical reference standard for quality control (QC) laboratories in the nutraceutical industry.

Application
Selection Property
Validation Focus
HIV-1 SAR Studies
Defined activity cliff relative to Scirpusin B
HIV-1 replication inhibition assay context
α-Glucosidase Allosteric Research
Non-competitive inhibition mechanism
Allosteric binding site characterization
Singlet Oxygen Quenching Probe
Selective ¹O₂ quenching, minimal •OH/O₂•⁻ activity
Photo-oxidative stress model applicability
Colorectal Cancer Model Investigation
Reported in vivo tumor growth inhibition
Tumor growth endpoint review; autophagy/apoptosis pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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